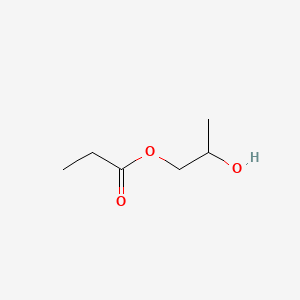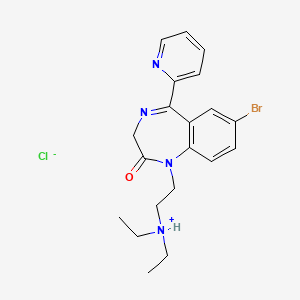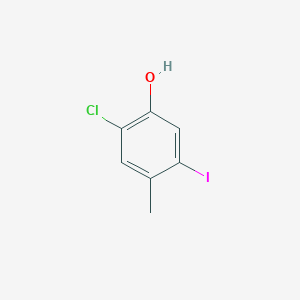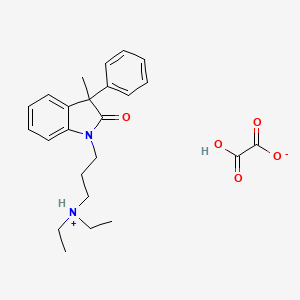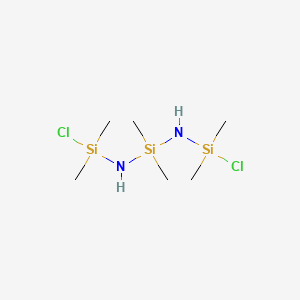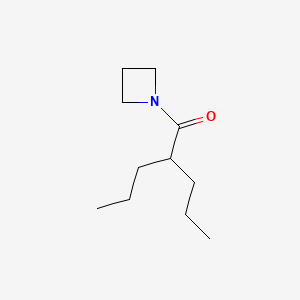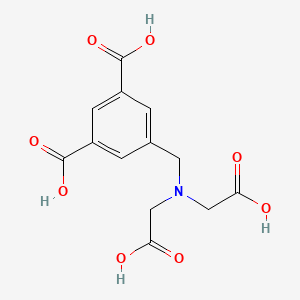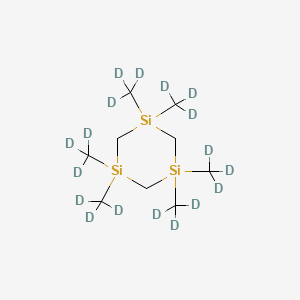
1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane is a silicon-based compound with a unique structure that includes three silicon atoms and six deuterium-labeled methyl groups. This compound is part of the trisiloxane family, known for their applications in various fields due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane typically involves the reaction of deuterated methyl groups with trisilacyclohexane. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure the correct incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include silanol derivatives from oxidation, silane derivatives from reduction, and various substituted trisiloxanes from substitution reactions .
Aplicaciones Científicas De Investigación
1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other silicon-based compounds and as a reagent in various organic reactions.
Biology: Employed in the study of silicon’s role in biological systems and as a labeling agent in metabolic studies.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism by which 1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane exerts its effects involves its interaction with various molecular targets. In chemical reactions, it acts as a source of silicon and deuterium, facilitating the formation of new bonds and the incorporation of these elements into other molecules. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3,5,5-Hexamethyltrisiloxane: Similar in structure but without deuterium labeling.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Contains an additional methyl group compared to 1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in studies involving isotopic labeling and tracing. This feature distinguishes it from other similar compounds and expands its range of applications in scientific research .
Propiedades
Número CAS |
22843-50-1 |
|---|---|
Fórmula molecular |
C9H24Si3 |
Peso molecular |
234.65 g/mol |
Nombre IUPAC |
1,1,3,3,5,5-hexakis(trideuteriomethyl)-1,3,5-trisilinane |
InChI |
InChI=1S/C9H24Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-9H2,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 |
Clave InChI |
ICSWLKDKQBNKAY-NBDUPMGQSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[Si]1(C[Si](C[Si](C1)(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
C[Si]1(C[Si](C[Si](C1)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


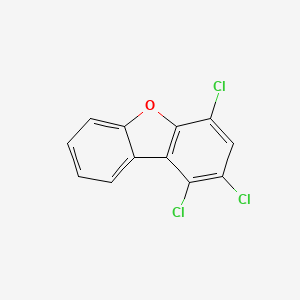
![1-[3'-[[6-(dimethylamino)-3-pyridinyl]methyl]-2'-fluoro-6'-methoxy[1,1'-biphenyl]-3-yl]Ethanone](/img/structure/B13748446.png)
